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Compound of Interest

Compound Name: N-Methylacetanilide

Cat. No.: B189316

Spectroscopic Profile of N-Methylacetanilide: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for N-Methylacetanilide (CAS No: 579-10-2), a compound of interest in various chemical and
pharmaceutical research domains. This document presents proton nuclear magnetic resonance
(*H NMR), carbon-13 nuclear magnetic resonance (:3C NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS) data in a structured format, complete with detailed experimental
protocols and workflow visualizations to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for N-
Methylacetanilide.

'H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
~7.33 m Aromatic protons
3.25 S N-CHs protons
1.89 S COCHs protons

3C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (8) ppm Assignment
170.3 C=0

143.5 C-N (Aromatic)
129.5 Aromatic CH
127.8 Aromatic CH
126.9 Aromatic CH
37.1 N-CHs

22.4 COCHs

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2930 Weak Aliphatic C-H stretch

~1660 Strong Amide C=0 stretch (carbonyl)
~1590, 1490 Medium Aromatic C=C stretch

~1370 Medium C-N stretch

~770, 690 Strong Aromatic C-H bend

Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

149 Moderate [M]* (Molecular lon)
107 High [M - C2H20]*

106 High [M - CHsCOJ*

77 Moderate [CeHs]*

43 High [CHsCOJ*

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-Methylacetanilide (~10-20 mg) was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired over a
spectral width of 0-10 ppm with a relaxation delay of 1 second. A total of 16 scans were
accumulated to ensure a good signal-to-noise ratio.

e 13C NMR: The spectrum was acquired on the same instrument at a frequency of 100 MHz
using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm was used with a
relaxation delay of 2 seconds and 1024 scans were averaged.

The acquired data for both nuclei were processed by applying a Fourier transform to the free
induction decay (FID), followed by phase and baseline correction. Chemical shifts were
referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique.[1][2]
[3] Approximately 1-2 mg of finely ground N-Methylacetanilide was intimately mixed with ~200
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mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture was
then transferred to a pellet die and compressed under high pressure (~8-10 tons) to form a
transparent pellet.[1] The KBr pellet was placed in the sample holder of a Fourier Transform
Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of N-Methylacetanilide in dichloromethane was prepared.[4] A1 pL
aliquot of this solution was injected into the GC, which was equipped with a capillary column
(e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm). The carrier gas was helium at a constant flow rate.
The oven temperature was programmed to start at a low temperature, followed by a ramp to a
higher temperature to ensure separation of the analyte from the solvent and any impurities. The
mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum
was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.
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'H and 3C NMR Spectroscopy Workflow

Sample Preparation:
Dissolve ~15 mg of N-Methylacetanilide
in 0.7 mL CDCI3 with TMS

'

Transfer to
5 mm NMR Tube

l

Place in NMR Spectrometer

(400 MHz)
Acquire *H NMR Data Acquire 13C NMR Data
(16 scans) (1024 scans, proton decoupled)

N [/

Data Processing:
Fourier Transform, Phasing,
Baseline Correction

i

Spectral Analysis:
Determine Chemical Shifts ()
and Multiplicities

Click to download full resolution via product page

Figure 1. Workflow for NMR Spectroscopy.
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IR Spectroscopy Workflow (KBr Pellet)

Sample Preparation:
Grind 1-2 mg of N-Methylacetanilide
with ~200 mg KBr

|

Press Mixture in Die
(~8-10 tons) to form
a transparent pellet

l

Acquire Sample Spectrum Acquire Background Spectrum
(4000-400 cm™2) (Pure KBr Pellet)

N

Data Processing:
Subtract Background Spectrum

‘

Spectral Analysis:
Identify Characteristic
Wavenumbers (cm™1)

Click to download full resolution via product page

Figure 2. Workflow for IR Spectroscopy.
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Mass Spectrometry (GC-MS) Workflow

Sample Preparation:
Prepare dilute solution of
N-Methylacetanilide in Dichloromethane

'

Inject 1 yL into GC

l

Separation on Capillary Column
(Temperature Programmed)

l

Electron lonization (EI)
at 70 eV

l

Mass Analysis
(Scan m/z 40-400)

l

Data Processing:
Generate Mass Spectrum

‘

Spectral Analysis:
Identify Molecular lon and
Fragmentation Pattern
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Figure 3. Workflow for Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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